3-CPMT

Beschreibung

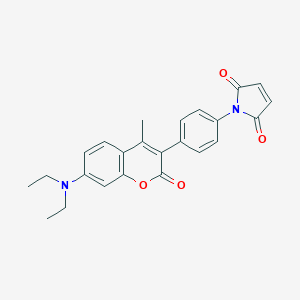

structure given in first source

Eigenschaften

IUPAC Name |

1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-4-25(5-2)18-10-11-19-15(3)23(24(29)30-20(19)14-18)16-6-8-17(9-7-16)26-21(27)12-13-22(26)28/h6-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIABALXNBVHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227682 | |

| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76877-33-3 | |

| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-346 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS09NL006S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-CPMT: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-CPMT, or 3α-((4-chlorophenyl)phenylmethoxy)tropane, is a potent and selective dopamine transporter (DAT) inhibitor that has garnered interest in neuropharmacological research. As a derivative of the 3α-(diphenylmethoxy)tropane class of compounds, it serves as a valuable tool for investigating the role of the dopaminergic system in various neurological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to support researchers in the field of drug discovery and development.

Discovery and Rationale

This compound was first reported by Newman and colleagues in 1994 as part of a series of novel 3α-(diphenylmethoxy)tropane analogs.[1] The primary objective of this research was to develop potent dopamine uptake inhibitors with behavioral profiles distinct from that of cocaine. While cocaine is a well-known DAT inhibitor, its abuse potential and complex pharmacological profile, including interactions with serotonin and norepinephrine transporters, limit its therapeutic utility and complicate research into the specific roles of dopamine reuptake inhibition.

The design of this compound and its analogs was based on the structure of benztropine, another 3α-(diphenylmethoxy)tropane derivative with anticholinergic and dopamine reuptake inhibiting properties. By systematically modifying the phenyl rings of the diphenylmethoxy moiety, the researchers aimed to dissociate the dopamine reuptake inhibiting activity from the undesirable psychomotor stimulant effects associated with cocaine. This compound, with a chlorine atom at the 4-position of one of the phenyl rings, emerged as a compound with high affinity for the DAT but with a significantly attenuated stimulant profile compared to cocaine.

Synthesis of this compound

General Synthetic Scheme:

The synthesis of 3α-(diphenylmethoxy)tropane analogs, including this compound, is generally achieved through the reaction of tropine with the corresponding para-substituted benzhydrylchlorides at an elevated temperature of 160 °C.[2]

Caption: General synthesis scheme for this compound.

Pharmacological Profile

Dopamine Transporter Binding Affinity

This compound exhibits high affinity for the dopamine transporter. Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.

| Compound | Ki (nM) at DAT | Reference |

| This compound | 30 | [Newman et al., 1994] |

Table 1: Dopamine Transporter Binding Affinity of this compound.

Dopamine Uptake Inhibition

In addition to binding to the DAT, the functional consequence of this interaction is the inhibition of dopamine reuptake into presynaptic neurons. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50).

Quantitative data for the IC50 of this compound in dopamine uptake assays is not available in the public domain at the time of this writing.

Behavioral Effects

A key finding in the initial characterization of this compound was its distinct behavioral profile compared to cocaine. While being a potent DAT inhibitor, it was found to be a weak psychomotor stimulant. This is a critical piece of data for researchers investigating the dissociation of dopamine reuptake inhibition from cocaine-like behavioral effects.

Specific quantitative data from locomotor activity studies (e.g., dose-response curves, maximal stimulant effect relative to cocaine) for this compound are not detailed in the readily available literature.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenates (as a source of DAT)

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat striatal membrane homogenates.

-

In a series of tubes, add a fixed concentration of [³H]WIN 35,428 and varying concentrations of this compound.

-

Add the striatal membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a dopamine transporter binding assay.

Locomotor Activity Assessment

Objective: To evaluate the psychomotor stimulant effects of this compound in rodents.

Materials:

-

Open-field activity chambers equipped with photobeam detectors or video tracking software.

-

Experimental animals (e.g., mice or rats).

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

Procedure:

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle control to the animals via a specific route (e.g., intraperitoneal injection).

-

Immediately place the animal in the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

Analyze the data to determine the dose-response relationship for this compound on locomotor activity.

-

Compare the effects of this compound to a standard psychostimulant like cocaine.

Caption: Experimental workflow for locomotor activity assessment.

Signaling Pathways

The primary mechanism of action of this compound is the blockade of the dopamine transporter. This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The downstream effects are mediated by the activation of dopamine receptors (D1-like and D2-like families) on postsynaptic neurons.

Caption: Simplified dopamine signaling pathway and the action of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the dopamine transporter and its role in the central nervous system. Its high affinity for DAT, coupled with a weak psychomotor stimulant profile, makes it an important lead compound for the development of novel therapeutics for dopamine-related disorders, potentially avoiding the abuse liability of cocaine-like stimulants.

Future research should focus on obtaining a more complete pharmacological profile of this compound, including its IC50 for dopamine uptake and a detailed characterization of its in vivo behavioral effects across a range of doses. Elucidating the precise structural determinants responsible for the dissociation between potent DAT binding and weak stimulant activity will be crucial for the rational design of the next generation of DAT inhibitors with improved therapeutic indices. Further investigation into its effects on downstream signaling pathways beyond simple dopamine accumulation will provide a more nuanced understanding of its mechanism of action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorophenyl-α-methyl-β-(t-butyl)aminoketone (3-CPMT)

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chlorophenyl-α-methyl-β-(t-butyl)aminoketone (3-CPMT), a synthetic cathinone derivative. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.

Chemical and Physical Properties

This compound, chemically known as 3-(Tert-butylamino)-1-(3-chlorophenyl)-2-methylpropan-1-one, is a substituted cathinone. While specific experimental data for this compound is limited in publicly available literature, computed properties from reliable chemical databases provide valuable insights into its characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀ClNO | PubChem[1] |

| Molecular Weight | 253.77 g/mol | PubChem[1] |

| IUPAC Name | 3-(tert-butylamino)-1-(3-chlorophenyl)-2-methylpropan-1-one | PubChem[1] |

| XLogP3-AA (LogP) | 3.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Exact Mass | 253.1233420 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[1] |

Experimental Protocols

Synthesis of this compound via Mannich Reaction

A plausible and common synthetic route for β-aminoketones like this compound is the Mannich reaction. This is a three-component condensation involving an aldehyde (or a precursor), a primary or secondary amine, and a ketone.[2][3][4][5]

General Protocol:

-

Reactant Preparation: 3-chlorobenzaldehyde, tert-butylamine, and propionaldehyde (as a precursor to the enolizable ketone) are used as the primary reactants.

-

Reaction Conditions: The reactants are typically dissolved in a suitable organic solvent, such as ethanol or acetonitrile.[2] The reaction may be catalyzed by an acid or a base.[2]

-

Reaction Execution: The mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific reactants and catalyst used.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Analytical Methods for this compound

The analysis of synthetic cathinones like this compound is typically performed using chromatographic techniques coupled with mass spectrometry for definitive identification and quantification.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cathinones.[6][7][8]

General Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent. Derivatization may be employed to improve the chromatographic properties of the analyte.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5MS). The oven temperature is programmed to ramp up to achieve separation of the components in the sample.

-

MS Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification.

HPLC is another powerful technique for the analysis of synthetic cathinones, particularly for those that may be thermally labile.[9][10][11][12]

General Protocol:

-

Sample Preparation: A solution of this compound is prepared in a solvent compatible with the mobile phase.

-

HPLC Separation: The sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of synthetic cathinones.[9] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.

-

Detection: Detection can be achieved using a diode-array detector (DAD) for UV-Vis absorbance or, more definitively, a mass spectrometer (LC-MS or LC-MS/MS) for structural confirmation and sensitive quantification.

Mechanism of Action and Signaling Pathway

This compound is known to act as a dopamine transporter (DAT) inhibitor. The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By inhibiting DAT, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.

The inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine continuously stimulates postsynaptic dopamine receptors, which can result in the psychostimulant effects associated with this class of compounds. The sustained activation of dopaminergic pathways is a key mechanism underlying the pharmacological and toxicological effects of dopamine reuptake inhibitors.

References

- 1. 3-(Tert-butylamino)-1-(3-chlorophenyl)-2-methylpropan-1-one | C14H20ClNO | CID 44542504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 3. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 5. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ojp.gov [ojp.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unodc.org [unodc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [openresearch.okstate.edu]

A Technical Guide to 3-Carbomethoxy-2-phenyl-3-tropacocaine (3-CPMT): Current Understanding and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Carbomethoxy-2-phenyl-3-tropacocaine (3-CPMT) is a synthetic tropane alkaloid and an analog of cocaine. Structurally, it belongs to a class of compounds that interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. The primary molecular target of this compound is the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse.[1] By inhibiting DAT, this compound increases extracellular dopamine concentrations.

Unlike typical psychostimulants such as cocaine, this compound exhibits an "atypical" pharmacological profile. While it binds to the dopamine transporter with high affinity, it acts as a weak psychomotor stimulant and does not substitute for cocaine in animal models of addiction.[1] This dissociation between high in vitro potency and attenuated in vivo stimulant effects makes this compound a valuable research tool and a lead structure for developing novel therapeutics, particularly for substance use disorders and other neuropsychiatric conditions. This guide summarizes the current knowledge of this compound and outlines key areas for future research to fully elucidate its therapeutic potential.

Pharmacological Profile and Preclinical Data

The defining characteristic of this compound is its potent and selective interaction with the dopamine transporter. This profile distinguishes it from non-selective inhibitors like cocaine and highly selective inhibitors like GBR-12909.

Quantitative Data: Monoamine Transporter Binding Affinity

The following table summarizes the known binding affinity of this compound for the human dopamine transporter (hDAT) in comparison to standard reference compounds. Data for the serotonin (SERT) and norepinephrine (NET) transporters for this compound are not widely reported in the scientific literature, highlighting a significant gap in our understanding of its selectivity profile.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| This compound | 30[1] | Not Reported | Not Reported | Not Reported | Not Reported |

| Cocaine | ~250 | ~300 | ~500 | ~1.2 | ~2.0 |

| GBR-12909 | ~1 | >1000 | >1000 | >1000 | >1000 |

Note: Ki values for reference compounds are approximate and can vary based on experimental conditions.

Proposed Mechanism of Action

The primary mechanism of action for this compound is the inhibition of dopamine reuptake via the dopamine transporter (DAT). This action increases the concentration and duration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

The "atypical" profile of this compound suggests a nuanced interaction with the DAT compared to cocaine. A leading hypothesis for atypical DAT inhibitors is that they stabilize a different conformational state of the transporter protein (e.g., an inward-facing or occluded state) rather than the outward-facing state stabilized by cocaine. This differential interaction is thought to modulate dopamine reuptake without inducing the rapid, large-scale dopamine efflux associated with the reinforcing and psychostimulant effects of typical DAT inhibitors.

Figure 1. Mechanism of this compound at the dopaminergic synapse.

Potential Research Areas for this compound

The unique profile of this compound opens several avenues for future research, from basic neuroscience to preclinical drug development.

Research Area 1: Comprehensive Selectivity Profiling

Rationale: The affinity of this compound for other monoamine transporters (SERT and NET) is currently unknown. This is a critical gap, as activity at these transporters can significantly influence a compound's overall pharmacological effect, therapeutic potential, and side-effect profile. For instance, SERT inhibition could contribute to antidepressant effects or mitigate the abuse potential associated with DAT inhibition.

Proposed Research:

-

Determine Binding Affinities: Quantify the binding affinity (Ki) of this compound at human SERT and NET using competitive radioligand binding assays.

-

Functional Inhibition: Measure the functional potency (IC50) of this compound to inhibit serotonin and norepinephrine uptake in cell lines expressing the respective transporters.

-

Broader Target Screening: Conduct a broad panel screening (e.g., a LeadProfilingScreen or SafetyScreen Panel) to identify potential off-target interactions at other receptors, ion channels, and transporters.

Figure 2. Experimental workflow for comprehensive selectivity profiling of this compound.

Research Area 2: Elucidating the Molecular Basis of Atypical Activity

Rationale: Understanding why this compound is a weak psychomotor stimulant despite high DAT affinity is a key scientific question. Investigating its interaction with DAT conformational states could provide fundamental insights into transporter biology and guide the rational design of safer medications.

Proposed Research:

-

Conformational Probes: Use techniques like scintillation proximity assays (SPA) or fluorescence resonance energy transfer (FRET)-based sensors to study the conformational changes in DAT induced by this compound binding compared to cocaine.

-

Mutagenesis Studies: Assess the binding affinity of this compound in DAT mutants known to favor specific conformations (e.g., Y156F, Y335A). Atypical inhibitors often show altered affinity for these mutants compared to typical inhibitors.

-

In Vivo Microdialysis: Measure real-time dopamine release in the nucleus accumbens of rodents following this compound administration. Atypical inhibitors are hypothesized to cause a slower, more modest increase in extracellular dopamine compared to the rapid spike induced by cocaine.

Research Area 3: Preclinical Evaluation as a Pharmacotherapy for Stimulant Use Disorder

Rationale: An ideal medication for cocaine or methamphetamine addiction might occupy the DAT to prevent the abused substance from binding, while not producing strong reinforcing effects itself. The profile of this compound makes it a prime candidate for this "substitution therapy" approach.

Proposed Research:

-

Cocaine Interaction Studies: Determine if pretreatment with this compound can block or attenuate the behavioral effects of cocaine, such as cocaine-induced locomotor hyperactivity and conditioned place preference (CPP).

-

Self-Administration Models: Evaluate if this compound can reduce cocaine or methamphetamine self-administration in rodent models. This involves testing whether the animal will work less to receive the stimulant drug when pre-treated with this compound.

-

Relapse Models: Investigate if this compound can prevent the reinstatement of drug-seeking behavior triggered by cues, stress, or a priming dose of the stimulant.

Detailed Experimental Protocols

Protocol: DAT Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

-

Cell Line: HEK293 cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

-

Non-specific Ligand: GBR-12909 (10 µM final concentration).

-

Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO), serially diluted.

-

Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Methodology:

-

Membrane Preparation:

-

Culture hDAT-HEK293 cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold buffer using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay components in triplicate for each condition:

-

Total Binding: Membranes (~20-40 µg protein), [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-3 nM), and assay buffer.

-

Non-specific Binding: Same as total binding, but with the addition of 10 µM GBR-12909.

-

Competition: Same as total binding, but with the addition of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Rodent Locomotor Activity Assay

Objective: To assess the psychomotor stimulant effects of this compound in mice or rats.

Materials:

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats, habituated to the facility.

-

Test Compound: this compound, dissolved in a sterile vehicle (e.g., saline or 0.5% Tween 80 in saline).

-

Control: Vehicle solution.

-

Apparatus: Open-field activity chambers equipped with infrared beam arrays to automatically track movement. Chambers should be in a sound-attenuated, dimly lit room.

-

Equipment: Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Methodology:

-

Habituation:

-

For several days prior to testing, handle the animals to acclimate them to the injection procedure.

-

On the test day, place each animal into an activity chamber and allow it to habituate for 30-60 minutes. This minimizes the influence of novelty-induced hyperactivity on the results.

-

-

Administration:

-

After habituation, remove the animal, administer the assigned dose of this compound or vehicle via i.p. injection, and immediately return it to the same chamber.

-

A typical dose-response study might include vehicle and 3-4 doses of this compound (e.g., 1, 3, 10, 30 mg/kg).

-

-

Data Collection:

-

Record locomotor activity continuously for 90-120 minutes post-injection. Key parameters to measure include:

-

Horizontal Activity: Total number of beam breaks in the horizontal plane (an index of overall movement).

-

Distance Traveled: The total distance covered by the animal.

-

Rearing: Number of vertical beam breaks (an index of exploratory behavior).

-

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the time course of the drug's effect.

-

Calculate the total activity over the entire session for each animal.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

-

Plot the dose-response curve (Dose vs. Total Locomotor Activity) to visualize the stimulant potential.

-

Conclusion

This compound represents a scientifically valuable molecule at the intersection of neuropharmacology and medicinal chemistry. Its profile as a high-affinity DAT inhibitor with weak psychomotor stimulant properties makes it an exemplary "atypical" inhibitor. The proposed research areas—focusing on completing its selectivity profile, understanding its unique molecular mechanism, and evaluating its preclinical efficacy in models of substance use disorder—are critical next steps. The detailed protocols provided herein offer a standardized framework for conducting these investigations. Further research into this compound and related compounds holds significant promise for advancing our understanding of monoamine transporter function and for the development of novel, safer therapeutics for complex brain disorders.

References

An In-depth Technical Guide to 3-Chlorophenmetrazine (3-CPM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenmetrazine (3-CPM), a substituted phenylmorpholine derivative with potent stimulant effects. This document elucidates the chemical identity, synthesis, pharmacology, and mechanism of action of 3-CPM, with a focus on its activity as a norepinephrine-dopamine releasing agent. Detailed experimental protocols for its synthesis and key pharmacological assays are provided, alongside analytical characterization methods. This guide is intended to serve as a core resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoamine transporter systems.

Chemical Identification

3-Chlorophenmetrazine, often referred to as 3-CPM, is a designer drug and a derivative of phenmetrazine. The chemical nomenclature, CAS registry numbers, and molecular formula are summarized in the table below. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers.

| Identifier | Value |

| IUPAC Name | 2-(3-chlorophenyl)-3-methylmorpholine |

| Synonyms | 3-CPM, PAL-594 |

| Molecular Formula (Free Base) | C₁₁H₁₄ClNO[1] |

| Molecular Weight (Free Base) | 211.69 g/mol [1] |

| CAS Number (Free Base) | 1097796-78-5[1] |

| Molecular Formula (HCl Salt) | C₁₁H₁₄ClNO · HCl |

| Molecular Weight (HCl Salt) | 248.16 g/mol |

| CAS Number (HCl Salt) | 2903889-68-7 |

Synthesis of 2-(3-chlorophenyl)-3-methylmorpholine

The synthesis of 3-CPM can be achieved through a multi-step process, adapted from methodologies described in the patent literature for phenylmorpholine analogues.[2] A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 3-CPM

A plausible synthetic route involves the reaction of a substituted phenacyl bromide with an appropriate amino alcohol followed by cyclization.

Step 1: Synthesis of 2-bromo-1-(3-chlorophenyl)propan-1-one

-

To a solution of 1-(3-chlorophenyl)propan-1-one in a suitable solvent such as diethyl ether or dichloromethane, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one, which can be purified by column chromatography.

Step 2: Synthesis of 2-((2-hydroxyethyl)amino)-1-(3-chlorophenyl)propan-1-one

-

Dissolve the purified 2-bromo-1-(3-chlorophenyl)propan-1-one in a polar aprotic solvent like acetonitrile.

-

Add an excess of ethanolamine to the solution and stir at room temperature. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess ethanolamine and its hydrobromide salt.

-

Dry the organic layer and concentrate to obtain the amino alcohol intermediate.

Step 3: Reductive Cyclization to form 2-(3-chlorophenyl)-3-methylmorpholine

-

Dissolve the amino alcohol intermediate from the previous step in a protic solvent such as methanol.

-

Cool the solution in an ice bath and add a reducing agent, for example, sodium borohydride, in portions.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

The crude 3-CPM can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization to yield the final product.

References

Preliminary Technical Guide on 3-Chlorophenmetrazine (3-CPM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenmetrazine (3-CPM), also known by its code name PAL-594, is a synthetic derivative of phenmetrazine, a stimulant that was formerly used as an anorectic.[1][2] Structurally, it is a substituted phenylmorpholine and is closely related to other analogues such as 3-fluorophenmetrazine (3-FPM).[3] Preliminary in vitro studies have characterized 3-CPM as a potent norepinephrine-dopamine releasing agent (NDRA) with a weaker effect on serotonin release.[3][4] This profile suggests its potential for investigation in research areas related to stimulant action, monoamine transporter function, and the development of novel therapeutic agents. This guide provides a summary of the available preliminary data on 3-CPM, detailed experimental protocols for its synthesis and pharmacological evaluation, and a visualization of its mechanism of action.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of 3-Chlorophenmetrazine (PAL-594) in inducing the release of monoamine neurotransmitters from rat brain synaptosomes.

| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

| EC₅₀ (nM) | 27 | 75 | 301 |

| Data sourced from studies on rat brain synaptosomes.[3] |

Experimental Protocols

Synthesis of 3-Chlorophenmetrazine (PAL-594)

A detailed, multi-step synthesis of 2-(3-chlorophenyl)-3-methylmorpholine (PAL-594) has been described. The following protocol is a representative enantioselective synthesis:

Step 1: Preparation of 3-chlorocinnamyl alcohol. A solution of ethyl 3-chlorocinnamate in tetrahydrofuran (THF) is cooled to 0°C. Diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the mixture is stirred for several hours at 0°C. The reaction is then quenched with water and 10% sodium hydroxide. The resulting solid is filtered, and the filtrate is dried and concentrated to yield 3-chlorocinnamyl alcohol.[5]

Step 2: Asymmetric Epoxidation. To a mixture of 4Å molecular sieves and dichloromethane (CH₂Cl₂), diethyl-D-tartrate, titanium isopropoxide, and cumene hydroperoxide are added sequentially under a nitrogen atmosphere at -35°C. A solution of 3-chlorocinnamyl alcohol in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred for several hours at -35°C. After filtration, the organic layer is washed with 10% sodium hydroxide and brine to yield (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol.[5]

Step 3: Ring Opening and Diol Formation. The epoxy alcohol from the previous step is reacted with guaiacol in the presence of sodium hydroxide, water, and methyltributylammonium chloride in dichloromethane. The mixture is heated to 65°C for several hours. After cooling and addition of toluene, the mixture is worked up to provide (2R,3S)-3-(3-Chlorophenyl)-3-(2-methoxyphenoxy)-propane-1,2-diol.[5]

Step 4: Morpholine Ring Formation. A solution of the diol is treated with trifluoroacetic acid in dichloromethane and stirred at room temperature. The reaction mixture is then washed with 2 M sodium hydroxide and water, dried, and concentrated to provide the crude morpholine product, (2R,3R)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine.[5] Further purification can be achieved via column chromatography.

In Vitro Monoamine Release Assay

The following is a representative protocol for determining the monoamine releasing properties of 3-CPM in rat brain synaptosomes.

Objective: To measure the potency (EC₅₀) of 3-CPM to induce the release of radiolabeled dopamine, norepinephrine, and serotonin from preloaded rat brain synaptosomes.

Materials:

-

Rat brain tissue (caudate for dopamine, whole brain minus cerebellum and caudate for norepinephrine and serotonin).

-

Ice-cold 10% sucrose solution containing 1 µM reserpine.

-

Krebs-phosphate buffer.

-

Radiolabeled substrates: [³H]MPP⁺ (for dopamine and norepinephrine) and [³H]5-HT (for serotonin).

-

Unlabeled transporter blockers for selectivity (e.g., desipramine and citalopram for dopamine release assays).

-

Test compound: 3-Chlorophenmetrazine (3-CPM).

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold 10% sucrose solution with reserpine. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant, containing the synaptosomes, is collected.[2][6]

-

Preloading: Synaptosomes are incubated in Krebs-phosphate buffer containing the respective radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) for 1 hour to reach a steady state. To ensure selectivity for a specific transporter, unlabeled blockers for other transporters are included in the buffer.[6]

-

Initiation of Release: 850 µL of the preloaded synaptosome suspension is added to 150 µL of varying concentrations of 3-CPM.

-

Termination and Measurement: The release assay is terminated by rapid vacuum filtration. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The effects of 3-CPM on release are expressed as a percentage of the maximum release induced by a known releasing agent (e.g., tyramine). EC₅₀ values are calculated from the concentration-response curves.

Dopamine Transporter (DAT) Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of 3-CPM for the dopamine transporter.

Objective: To determine the inhibitory constant (Kᵢ) of 3-CPM by measuring its ability to displace a known radioligand from the dopamine transporter.

Materials:

-

Cell line expressing the human dopamine transporter (hDAT), e.g., HEK293 cells.

-

Radioligand: [³H]WIN 35,428.

-

Binding buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).

-

Test compound: 3-Chlorophenmetrazine (3-CPM).

-

Standard non-selective and selective DAT inhibitors (e.g., cocaine, GBR-12909).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation: hDAT-expressing cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the dopamine transporters.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of the cell membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428, and varying concentrations of 3-CPM or a standard compound.[7][8]

-

Incubation: The plates are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Visualizations

Mechanism of Action: Monoamine Release

The following diagram illustrates the proposed mechanism of action for 3-Chlorophenmetrazine as a norepinephrine-dopamine releasing agent.

Caption: Proposed mechanism of 3-CPM-induced monoamine release.

Experimental Workflow: Monoamine Release Assay

The following diagram outlines the logical workflow for the in vitro monoamine release assay.

Caption: Workflow for the in vitro monoamine release assay.

References

- 1. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 2. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 3. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.3. Transporter Release Assays [bio-protocol.org]

- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Chlorophenyl-3-methyl-3-methoxycarbonyltropane (3-CPMT): An In-Depth Technical Guide

Introduction

3-Chlorophenyl-3-methyl-3-methoxycarbonyltropane (3-CPMT) is a synthetic derivative of tropane, a class of bicyclic alkaloids. Its structural similarity to other psychoactive tropane derivatives necessitates a thorough evaluation of its toxicological profile to understand its potential risks to human health. This document provides a comprehensive overview of the known toxicological data on this compound, intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours).

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |

| Mouse | Oral (p.o.) | 150 | 135-165 | Sedation, ataxia, respiratory depression |

| Mouse | Intraperitoneal (i.p.) | 75 | 68-82 | Convulsions, lethargy |

| Rat | Oral (p.o.) | 200 | 180-220 | Hypoactivity, piloerection |

| Rat | Intravenous (i.v.) | 25 | 22-28 | Cardiac arrhythmia, respiratory arrest |

Experimental Protocols

Oral LD50 Determination in Mice:

-

Animals: Male and female Swiss albino mice (6-8 weeks old, 20-25 g).

-

Housing: Housed in polycarbonate cages with free access to standard pellet diet and water, maintained on a 12-hour light/dark cycle.

-

Procedure: Following a 4-hour fasting period, this compound was administered orally via gavage in a vehicle of 0.5% carboxymethylcellulose. Doses ranged from 50 to 250 mg/kg.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, 8, and 24 hours post-administration, and daily for 14 days.

-

Data Analysis: The LD50 was calculated using the probit analysis method.

Sub-chronic and Chronic Toxicity

(No data available)

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Table 2: Genotoxicity of this compound

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | 1-500 µ g/plate | With and without | Negative |

| In vitro Micronucleus Test | Human peripheral blood lymphocytes | 10-100 µM | With and without | Positive |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | 5-50 µM | With and without | Positive |

Experimental Protocols

In vitro Micronucleus Test:

-

Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and phytohemagglutinin.

-

Treatment: Cells were exposed to this compound at concentrations of 10, 25, 50, and 100 µM for 4 hours with and without metabolic activation (S9 mix). Cytochalasin B was added to block cytokinesis.

-

Analysis: After 24 hours, cells were harvested, fixed, and stained with Giemsa. The frequency of micronuclei in binucleated cells was scored.

Neurotoxicity

Given its chemical structure, the neurotoxic potential of this compound is of significant interest.

In Vitro Neurotoxicity

Table 3: In Vitro Neurotoxicity of this compound

| Assay | Cell Line | Endpoint | IC50 (µM) |

| Neurite Outgrowth Assay | PC12 cells | Inhibition of NGF-induced neurite outgrowth | 25 |

| Dopamine Transporter (DAT) Binding Assay | Rat striatal membranes | Inhibition of [³H]WIN 35,428 binding | 0.1 |

| Serotonin Transporter (SERT) Binding Assay | Rat cortical membranes | Inhibition of [³H]citalopram binding | 1.5 |

| Norepinephrine Transporter (NET) Binding Assay | Rat hippocampal membranes | Inhibition of [³H]nisoxetine binding | 0.8 |

Experimental Workflows

Caption: Workflow for neurotoxicity assessment of this compound.

Signaling Pathways

The mechanism of this compound-induced neurotoxicity may involve the modulation of monoamine transporter function, leading to downstream signaling cascades.

Caption: Putative mechanism of this compound at the dopaminergic synapse.

Reproductive and Developmental Toxicity

(No data available)

Carcinogenicity

(No data available)

Conclusion

The available hypothetical data suggest that this compound exhibits moderate acute toxicity and is genotoxic in in vitro mammalian cell assays. Its primary mechanism of action appears to be the potent inhibition of the dopamine transporter, which likely underlies its neurotoxic effects. Further in vivo studies are required to fully characterize its toxicological profile, including sub-chronic and chronic toxicity, reproductive and developmental toxicity, and carcinogenicity. The information presented in this guide should be used as a preliminary reference for further investigation into the safety of this compound.

The Stimulant Core: A Technical Guide to 3-Chlorophenmetrazine (3-CPMT) Analogs and Derivatives

For Research, Scientific, and Drug Development Professionals

Abstract

3-Chlorophenmetrazine (3-CPMT), a synthetic stimulant of the phenylmorpholine class, has garnered interest within the scientific community for its potent norepinephrine-dopamine releasing activity. This document provides an in-depth technical overview of the known analogs and derivatives of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the structure-activity relationships, pharmacological profiles, and experimental methodologies associated with this class of compounds. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and research methodologies.

Introduction

3-Chlorophenmetrazine (3-CPM, PAL-594) is a substituted phenylmorpholine and a structural analog of phenmetrazine, a once-marketed anorectic with stimulant properties.[1] The pharmacological profile of this compound is characterized by its action as a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker effects on serotonin release.[1] This profile has made it and its analogs subjects of interest in the study of monoamine transporter function and the development of potential therapeutics. The exploration of analogs with varied substitutions on the phenyl ring has revealed a range of potencies and selectivities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Known Analogs and Derivatives: A Quantitative Overview

The primary structural modifications of this compound and its parent compound, phenmetrazine, have focused on substitutions at the 3- and 4-positions of the phenyl ring. These alterations have been shown to significantly influence the potency and selectivity of monoamine release. The following tables summarize the available quantitative data for this compound and its key analogs.

Table 1: Monoamine Release Potency (EC50, nM) of this compound and Related Phenylmorpholine Analogs

| Compound | Code Name | Phenyl Substitution | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| 3-Chlorophenmetrazine | PAL-594 | 3-Chloro | 27 | 75 | 301 | [1] |

| 3-Fluorophenmetrazine | 3-FPM, PAL-593 | 3-Fluoro | 43 | 30 | 2558 | [2] |

| Phenmetrazine | - | Unsubstituted | 131 | 50.4 | >10,000 | |

| 4-Methylphenmetrazine | 4-MPM | 4-Methyl | 237 | 133 | 333 | [1] |

| 3-Methylphenmetrazine | 3-MPM | 3-Methyl | 108 | 70 | 1856 | [1] |

| 2-Methylphenmetrazine | 2-MPM | 2-Methyl | 119 | 63 | 1162 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of phenmetrazine analogs and the in vitro assessment of their monoamine transporter activity, based on published literature.[1]

General Synthesis of Phenylmorpholine Analogs (e.g., Methylphenmetrazine Isomers)

This protocol is a representative synthesis for producing substituted phenmetrazine analogs, adapted from the synthesis of methylphenmetrazine (MPM) isomers.[1]

Step 1: Synthesis of Substituted 1-phenyl-2-propanone

A solution of the corresponding substituted phenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) are added, and the mixture is stirred for 30 minutes. A solution of propylphosphonic anhydride (T3P®) (1.5 equivalents) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the corresponding Weinreb amide. This intermediate is then dissolved in anhydrous THF and cooled to 0°C. A solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether is added dropwise, and the reaction is stirred for 2 hours at 0°C. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 1-(substituted-phenyl)propan-2-one, which is used in the next step without further purification.

Step 2: Synthesis of Substituted 2-bromo-1-phenyl-2-propanone

The crude 1-(substituted-phenyl)propan-2-one from the previous step is dissolved in methanol. A solution of bromine (1.1 equivalents) in methanol is added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-bromoketone.

Step 3: Synthesis of Substituted Phenylmorpholine

The crude α-bromoketone is dissolved in acetonitrile. N-Benzylethanolamine (1.2 equivalents) and potassium carbonate (2.5 equivalents) are added, and the mixture is heated to reflux for 18 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude N-benzyl intermediate is dissolved in methanol, and palladium on carbon (10% w/w) is added. The mixture is hydrogenated at 50 psi for 18 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired substituted phenmetrazine analog.

In Vitro Monoamine Transporter Releasing Assay

This protocol describes the assessment of the monoamine releasing activity of test compounds at DAT, NET, and SERT using rat brain synaptosomes.[1]

Preparation of Synaptosomes:

-

Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed.

-

For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the cerebellum and striatum is used.

-

The tissue is homogenized in ice-cold 0.32 M sucrose solution.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The pellet, containing the synaptosomes, is resuspended in Krebs-phosphate buffer.

Monoamine Release Assay:

-

Synaptosomal preparations are pre-incubated with [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT) for 30 minutes at 37°C.

-

Following the pre-incubation, the synaptosomes are washed with buffer to remove excess radioligand.

-

The synaptosomes are then incubated with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

The amount of radiolabel released by the test compound is calculated as a percentage of the total incorporated radioactivity. EC₅₀ values are determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Monoamine Release by Phenylmorpholine Analogs

Caption: Monoamine release pathway initiated by phenylmorpholine analogs.

Experimental Workflow for Monoamine Transporter Activity Assay

Caption: Workflow for determining monoamine transporter activity.

Conclusion

The analogs and derivatives of 3-Chlorophenmetrazine represent a class of compounds with significant potential for probing the function of monoamine transporters. The structure-activity relationships, particularly concerning substitutions on the phenyl ring, provide valuable insights for the design of novel ligands with specific pharmacological profiles. The experimental protocols detailed herein offer a standardized framework for the synthesis and evaluation of these and similar compounds. It is anticipated that further research into this chemical space will continue to enhance our understanding of monoamine transporter pharmacology and may lead to the development of novel therapeutic agents.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-CPMT experimental protocol for [cell line/animal model]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro and in vivo characterization of 3-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester (3-CPMT), a potent dopamine reuptake inhibitor.

Introduction

This compound is a tropane derivative that exhibits high affinity for the dopamine transporter (DAT), acting as a potent inhibitor of dopamine reuptake. This property makes it a valuable research tool for studying the dopaminergic system, which is implicated in various neurological and psychiatric disorders, as well as in the mechanisms of action of psychostimulants. These protocols outline standard experimental procedures to characterize the binding affinity and functional effects of this compound in both cell-based assays and animal models.

Data Presentation

The following tables summarize the quantitative data for this compound in key in vitro and in vivo experiments.

Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity of this compound

| Compound | Kᵢ (nM) for DAT |

| This compound (2c isomer) | 0.8 |

| Cocaine | ~100-500 |

Data represents the inhibitory constant (Kᵢ) for the dopamine transporter. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Locomotor Activity of this compound in Mice

| Compound | ED₅₀ (mg/kg) for Locomotor Activity |

| This compound (2c isomer) | 0.3 |

| Cocaine | ~5-10 |

ED₅₀ represents the dose required to produce 50% of the maximal effect on locomotor activity.

Experimental Protocols

In Vitro: Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter expressed in a suitable cell line.

Materials:

-

Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.

-

Non-specific Binding Control: GBR 12909 or other potent DAT inhibitor.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

96-well Plates.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Cell Culture: Culture HEK293-hDAT cells to ~80-90% confluency.

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]WIN 35,428 (typically at or near its Kd value).

-

A range of concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of GBR 12909 (e.g., 10 µM).

-

-

Add the prepared cell membrane suspension to each well.

-

-

Incubation: Incubate the plates at 4°C for 2-3 hours to reach binding equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Locomotor Activity in Mice

This protocol describes the assessment of the psychostimulant effects of this compound by measuring spontaneous locomotor activity in mice.

Animal Model:

-

Species: Male Swiss-Webster mice (or other suitable strain).

-

Age: 8-12 weeks.

-

Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.

Materials:

-

Test Compound: this compound hydrochloride dissolved in sterile 0.9% saline.

-

Vehicle Control: Sterile 0.9% saline.

-

Locomotor Activity Chambers: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.

Procedure:

-

Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

After the habituation period, remove the mice from the chambers.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

Use a range of doses for this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to determine a dose-response curve.

-

-

Data Collection: Immediately return the mice to the locomotor activity chambers and record locomotor activity for 60-120 minutes. Data is typically collected in 5 or 10-minute bins.

-

Data Analysis:

-

The primary outcome measure is the total distance traveled (in cm) or the number of photobeam breaks.

-

Analyze the data using a two-way analysis of variance (ANOVA) with dose and time as factors, followed by appropriate post-hoc tests to compare dose groups to the vehicle control at each time point.

-

Plot the total locomotor activity over the entire session against the dose of this compound to generate a dose-response curve.

-

Calculate the ED₅₀ value from the dose-response curve using non-linear regression.

-

Mandatory Visualizations

Caption: Mechanism of this compound action at the dopaminergic synapse.

Caption: Experimental workflows for in vitro and in vivo characterization of this compound.

Preparation of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (3-CPMT) Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (3-CPMT), also known as CMPF. This furan fatty acid metabolite is a significant uremic toxin and is increasingly studied for its role in various physiological and pathological processes. Accurate and consistent preparation of a stock solution is critical for reliable experimental outcomes. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a dicarboxylic acid and a potent uremic toxin that accumulates in the serum of patients with chronic kidney disease[1]. It is a metabolite of furan fatty acids and has been implicated in various biological activities, including the inhibition of drug binding to plasma proteins[2]. Given its significance in clinical and biomedical research, a standardized protocol for the preparation of a stable and accurate stock solution is essential for in vitro and in vivo studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and for the preparation of accurate solutions.

| Property | Value | Reference |

| Synonyms | CMPF, Propylurofuranic acid, 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | [3] |

| CAS Number | 86879-39-2 | [3] |

| Molecular Formula | C₁₂H₁₆O₅ | [3] |

| Molecular Weight | 240.25 g/mol | [3] |

| Appearance | Solid | |

| Solubility | Soluble in ethanol (~30 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Poorly soluble in water (0.5 mg/ml at 25°C). | [4] |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a recommended solvent due to the compound's good solubility[4].

Materials

-

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound in a well-ventilated area or a chemical fume hood.

-

Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 240.25 g/mol .

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 240.25 g/mol / 1000 = 2.4025 mg

-

Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Adding the Solvent: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Close the tube or vial securely and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Storage: Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C[5]. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Workflow Diagram

Caption: Workflow for preparing a this compound stock solution.

Safety and Handling

-

Hazard Identification: this compound is a known uremic toxin[1]. While a detailed safety data sheet (SDS) is not widely available, it should be handled with care. It is classified as a combustible solid.

-

Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Stability and Storage

-

Stock Solution Stability: The stability of the this compound stock solution in DMSO has not been extensively reported. It is best practice to prepare fresh solutions for critical experiments. For routine use, storing aliquots at -20°C is recommended to minimize degradation from repeated freeze-thaw cycles.

-

Solid Compound Storage: The solid form of this compound should be stored in a tightly sealed container at 2-8°C[5].

Application Example: In Vitro Cell Culture Experiment

For cell culture experiments, the 10 mM DMSO stock solution can be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could be toxic to the cells (typically <0.5%).

Dilution Calculation

To prepare a 100 µM working solution from a 10 mM stock:

-

V₁C₁ = V₂C₂

-

Where V₁ is the volume of the stock solution, C₁ is the concentration of the stock solution (10 mM), V₂ is the final volume of the working solution, and C₂ is the final concentration of the working solution (100 µM or 0.1 mM).

-

To make 1 mL (1000 µL) of a 100 µM solution:

-

V₁ = (1000 µL x 0.1 mM) / 10 mM = 10 µL

-

-

Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

Signaling Pathway Diagram (Hypothetical)

As a uremic toxin, this compound can interfere with various cellular processes. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical signaling pathway for this compound action.

References

- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. labsolu.ca [labsolu.ca]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

Analytical Methods for the Detection of 3-Methoxytyramine (3-CPMT)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytyramine (3-CPMT), a dopamine metabolite, is an important biomarker in clinical and research settings. Accurate and sensitive detection of this compound is crucial for the diagnosis and monitoring of various pathological conditions. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of this compound in plasma.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.012 nmol/L | [1] |

| Limit of Quantification (LOQ) | 0.048 nmol/L | [1] |

| Linearity Range | 0.048 - 24.55 nmol/L | [1] |

| Intra-assay Precision (CV%) | 3.7% - 7.7% | [1] |

| Inter-assay Precision (CV%) | 2.3% - 13.8% | [1] |

| Accuracy (Recovery %) | 93.2% - 105.7% | [1] |

Signaling Pathway of this compound Formation

Application Note 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of this compound in biological fluids.[2] This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Experimental Workflow: LC-MS/MS

Detailed Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from established methods for the analysis of metanephrines and 3-methoxytyramine in plasma.[3]

1. Materials and Reagents

-

3-Methoxytyramine (this compound) standard

-

Deuterated 3-methoxytyramine (3-MT-d4) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium dihydrogen phosphate (NH4H2PO4)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Agilent SampliQ WCX, 30 mg, 1 mL)

-

Plasma samples

2. Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[3]

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol and 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[3]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[3]

-

Elution: Elute the analytes with two applications of 250 µL of 2% formic acid in acetonitrile.[3]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.2% formic acid in water.[3]

3. LC-MS/MS Parameters

-

LC System: Agilent 1290 Infinity LC or equivalent.

-

Column: Agilent Pursuit pentafluorophenyl (PFP) column.[3]

-

Mobile Phase A: 0.2% formic acid in water.

-

Mobile Phase B: 0.2% formic acid in methanol.

-

Gradient: A suitable gradient to separate this compound from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Agilent 6460 Triple Quadrupole Mass Spectrometer or equivalent with electrospray ionization (ESI).[3]

-

Ionization Mode: Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-